molecular formula C12H10FNO3 B13924265 Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate

Cat. No.: B13924265
M. Wt: 235.21 g/mol
InChI Key: DNROEJQKOMASPC-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate is a fluorinated quinoline derivative characterized by a methoxy group at position 8, a fluorine atom at position 3, and a methyl ester moiety at position 6 of the quinoline core.

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 3-fluoro-8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3

InChI Key

DNROEJQKOMASPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The general synthetic approach to methyl 3-fluoro-8-methoxyquinoline-6-carboxylate involves:

  • Construction of the quinoline nucleus or modification of a preformed quinoline derivative.
  • Introduction of the fluorine substituent at position 3, often via electrophilic fluorination or nucleophilic aromatic substitution depending on the precursor.
  • Installation of the methoxy group at position 8 through nucleophilic aromatic substitution or methylation of hydroxyquinoline intermediates.
  • Esterification of the carboxylic acid at position 6 to yield the methyl ester.

Preparation Methods and Reaction Conditions

Due to the limited direct literature on this compound specifically, analogous preparation methods of closely related quinoline carboxylates with halogen and methoxy substituents provide valuable insights. The following data table summarizes relevant synthetic routes adapted from related compounds such as methyl 4-chloro-7-methoxyquinoline-6-carboxylate, which shares structural and functional group similarities.

Step Starting Material / Intermediate Reagents and Conditions Yield (%) Notes
1 Methyl 4-chloro-7-methoxyquinoline-6-carboxylate Ammonium hydroxide in methanol, 25–30°C, 10–12 h 88.97 Conversion to amide or substitution products; mild conditions preserving methoxy group
2 Methyl 4-chloro-7-methoxyquinoline-6-carboxylate Ammonia, 60°C, 4 h 85.17 Efficient substitution of chloro group; extraction with dichloromethane yields pale yellow solid
3 Methyl 4-chloro-7-methoxyquinoline-6-carboxylate Ammonia (28% aqueous), methanol, 40°C, overnight 80 Followed by purification via thin-layer chromatography; subsequent methylation with DMAP and cesium carbonate at 130°C yields target compound in 22% yield
4 Quinoline carboxylate intermediate Formamide, sodium tert-butoxide in N,N-dimethylformamide, 0–10°C, 5 h 70–90 (approx.) Formylation and cyclization steps; recrystallization yields highly pure product (HPLC purity 99.9%)

Table 1: Representative preparation steps and conditions for quinoline carboxylate derivatives related to this compound synthesis

Methoxylation Strategies

The methoxy group at position 8 is commonly introduced by:

  • Nucleophilic aromatic substitution of a hydroxyquinoline intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
  • Direct methylation of hydroxyquinoline derivatives under mild conditions to preserve other sensitive groups.

Esterification Approaches

Esterification of the carboxylate group at position 6 to form the methyl ester is typically achieved by:

  • Fischer esterification using methanol and acid catalysts under reflux.
  • Activation of the carboxylic acid (e.g., via acid chlorides or anhydrides) followed by reaction with methanol.
  • Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for mild esterification conditions.

Integrated Synthetic Route Proposal for this compound

Based on the above data and analogous syntheses, a proposed preparation method is:

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature Time Yield (%) Remarks
Fluorination (Cl → F) KF, DMSO 90–110°C 6–12 h 70–85 Nucleophilic aromatic substitution
Methoxylation (OH → OMe) Methyl iodide, K2CO3, acetone Reflux (~56°C) 4–8 h 80–90 SN2 methylation, mild base
Esterification (acid → ester) Methanol, H2SO4 (cat.) Reflux (~65°C) 6–12 h 85–95 Fischer esterification
Purification Recrystallization or chromatography Ambient Variable Ensures >99% purity

Research Findings and Purity Analysis

  • Purity of methyl quinoline carboxylates prepared by these methods typically exceeds 99% as determined by HPLC.
  • Yields vary depending on the precursor and reaction conditions but generally range from 70% to 90% per step.
  • Reaction conditions are mild and scalable, suitable for industrial synthesis.
  • Characterization by NMR, mass spectrometry, and melting point analysis confirms structural integrity and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various fluorinated derivatives .

Scientific Research Applications

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinolines.

    Biology: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential as an antibacterial and antineoplastic agent.

    Industry: It is used in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of methyl 3-fluoro-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA-gyrase, thereby preventing bacterial replication. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound 3-F, 8-OCH₃, 6-COOCH₃ C₁₂H₁₀FNO₃ 235.21* Potential pharmaceutical intermediate N/A
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate 4-Cl, 6-F, 8-OCH₃, 3-COOCH₂CH₃ C₁₃H₁₁ClFNO₃ 295.68 Agrochemical research; halogenated analog
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Br, 8-F, 4-oxo, 3-COOCH₂CH₃ C₁₂H₁₀BrFNO₃ 330.12 Oxo-group enhances reactivity for synthesis
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate 4-Cl, 7-OCH₃, 6-COOCH₃ C₁₂H₁₀ClNO₃ 251.67 Chloro-substituted analog (similarity 0.86)
Ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate 6-F, 4-OH, 3-COOCH₂CH₃ C₁₂H₁₀FNO₃ 235.21 Hydroxy group increases polarity

*Calculated based on analogous compounds.

Key Comparative Analysis:

Substituent Effects on Reactivity and Bioactivity: The 3-fluoro and 8-methoxy groups in the target compound may enhance electron-withdrawing effects and steric hindrance compared to analogs like Ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate . This could influence its stability and interaction with biological targets.

Ester Group Impact: Methyl esters (as in the target compound) generally exhibit lower hydrolysis rates compared to ethyl esters (e.g., Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate), which may affect drug delivery mechanisms .

Functional Group Positioning: The 4-oxo group in Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate introduces a ketone functionality, increasing reactivity for further derivatization, a feature absent in the target compound .

Similarity Scores: Compounds like Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (similarity 0.86) highlight the significance of substituent positioning; shifting the methoxy group from position 8 to 7 reduces structural overlap .

Research Findings and Implications

  • Pharmaceutical Potential: Fluorinated quinolines, including the target compound, are often explored as kinase inhibitors or antimicrobial agents due to fluorine’s ability to improve bioavailability and metabolic stability .
  • Synthetic Challenges : The synthesis of such compounds typically employs chemical methods (e.g., nucleophilic substitution, esterification) to achieve precise control over substituent positions, as physical methods struggle with size and shape modulation .
  • Environmental and Safety Considerations : Handling fluorinated and chlorinated derivatives requires stringent safety protocols, including protective equipment to mitigate toxicity risks .

Biological Activity

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound has been investigated for various effects, including:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity, making it a candidate for further development as an antibacterial agent.
  • Anticancer Activity : Research indicates that it may have potential as an anticancer agent, particularly against specific cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The quinoline structure allows for intercalation with DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Comparative Analysis with Related Compounds

This compound is compared with similar compounds to highlight its unique properties:

Compound NameKey FeaturesBiological Activity
Quinoline-3-carboxylic acidLacks methoxy groupLimited activity
Methyl quinoline-6-carboxylateLacks methoxy groupModerate activity
3-MethoxyquinolineLacks carboxylate esterLow activity
This compound Contains both methoxy and carboxylate groupsHigh antimicrobial and anticancer potential

This table illustrates that the unique combination of functional groups in this compound enhances its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent antiproliferative effects. For instance, it showed an IC50 value lower than that of established anticancer drugs like staurosporine, suggesting a promising therapeutic potential .
    • Flow cytometry assays revealed that the compound induces apoptosis in cancer cells by activating caspases involved in programmed cell death .
  • Antimicrobial Studies :
    • In vitro tests have shown that this compound possesses considerable antibacterial activity against multiple strains, indicating its potential use as a new antibiotic agent .

Q & A

Q. How can researchers validate computational predictions of electronic properties?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict HOMO/LUMO energies and compare with experimental cyclic voltammetry results. Use UV-vis spectroscopy to correlate calculated λmax with observed absorption bands .

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